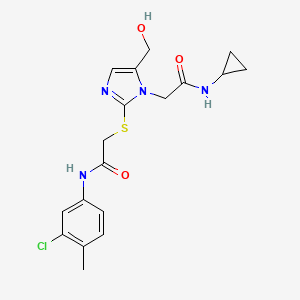![molecular formula C16H17BrN2OS2 B2400276 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-69-4](/img/structure/B2400276.png)
3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the bromophenyl moiety to the thienopyrimidine core.
Addition of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance efficiency and yield. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structure.
Biology and Medicine:
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
- 3-(4-Chlorophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 3-(4-Methylphenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Comparison:
- Substituent Effects: The presence of different substituents (bromine, chlorine, methyl) on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: The bromine atom in 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may confer unique electronic properties, making it distinct in its interactions and applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(4-bromophenyl)-2-butylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZGRVUMCRKRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)
![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)
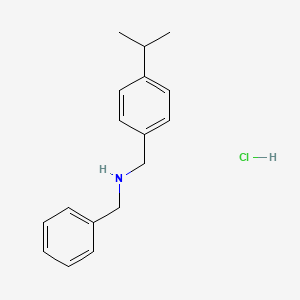
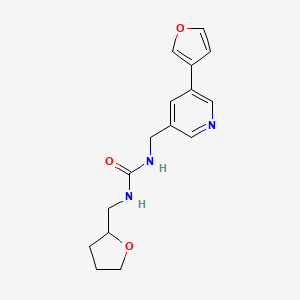
![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)
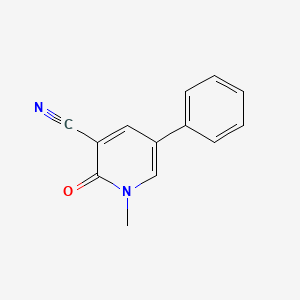
![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)
![3-Benzoyl-6-ethoxy-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2400207.png)

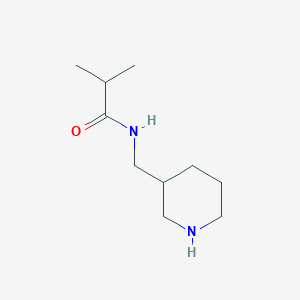
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)
